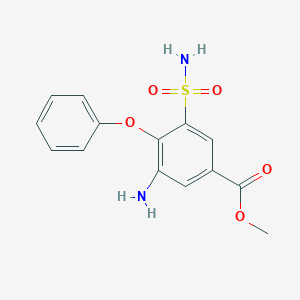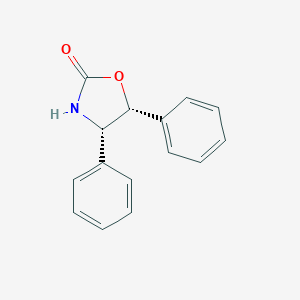
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
説明
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The oxazolidinone ring is a five-membered ring containing oxygen and nitrogen atoms, and the presence of two phenyl groups adds to its structural complexity and potential for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the stereochemical integrity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its chiral nature can influence the biological activity of the resulting compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The oxazolidinone ring is a core structure in several antibiotics, and modifications of this compound can lead to new drug candidates.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.
作用機序
The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone involves its interaction with molecular targets through its chiral centers. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and binding affinity of the compound. The phenyl groups can also engage in π-π interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-thione: This compound has a sulfur atom replacing the oxygen in the oxazolidinone ring, leading to different reactivity and applications.
(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-selone: The presence of a selenium atom instead of oxygen imparts unique properties to this compound.
(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-imine: The imine derivative exhibits different chemical behavior due to the presence of a nitrogen atom.
Uniqueness
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of two phenyl groups. These features contribute to its versatility in various chemical reactions and applications. Its ability to act as a chiral auxiliary and its potential in pharmaceutical research further distinguish it from similar compounds.
特性
IUPAC Name |
(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENIVFVXMCOQI-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431963 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-70-8 | |
| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one contribute to the enantioselective synthesis of chiral phthalides?
A: (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one functions as a chiral ligand in combination with samarium diiodide (SmI2) []. While the exact mechanism is not fully elucidated in the provided abstract, it's likely that the ligand coordinates to the SmI2, creating a chiral environment around the reactive center. This chiral environment then influences the stereochemical outcome of the reductive cyclization of 2-acylarylcarbonylates, favoring the formation of one enantiomer of the phthalide product over the other. This ultimately leads to high enantiomeric excesses (ee) of the desired chiral phthalide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




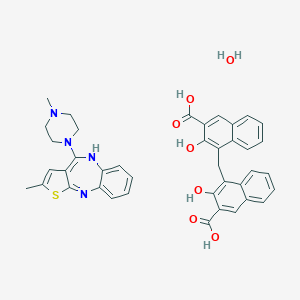
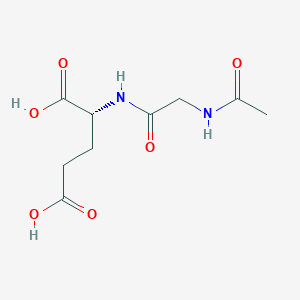
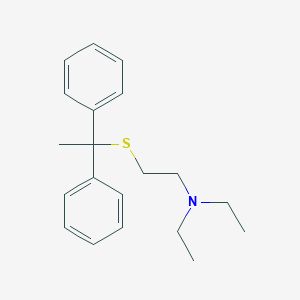
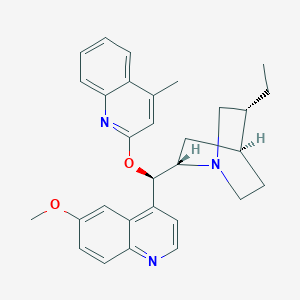

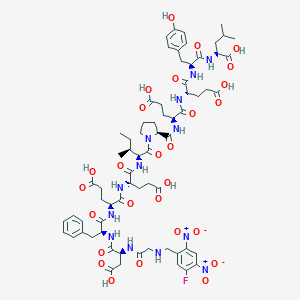


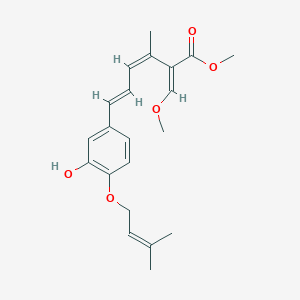
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
